molecular formula C4H5ClN2S B2869289 4-(1-Chloroethyl)-1,2,3-thiadiazole CAS No. 1416331-47-9

4-(1-Chloroethyl)-1,2,3-thiadiazole

Cat. No. B2869289
M. Wt: 148.61
InChI Key: ZWXDOEAAEUGFEN-UHFFFAOYSA-N
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Description

Synthesis Analysis

While specific synthesis methods for “4-(1-Chloroethyl)-1,2,3-thiadiazole” were not found, similar compounds such as “1-Chloroethyl chloroformate” have been synthesized using various methods . For instance, one method involves the reaction of acetaldehyde with thiophosgene .

Scientific Research Applications

Corrosion Inhibition

  • Corrosion Behavior of Mild Steel : Thiadiazole derivatives, including 1,3,4-thiadiazoles, have been investigated for their corrosion inhibition properties on mild steel in acidic environments. These compounds show potential as effective corrosion inhibitors, possibly due to their ability to form protective layers on metal surfaces. Studies suggest a correlation between the molecular structure of thiadiazole derivatives and their corrosion inhibition efficiency, highlighting the role of quantum chemical parameters in predicting their performance (Bentiss et al., 2007).

Medicinal Chemistry and Biological Activities

  • Antimicrobial Agents : Thiadiazole derivatives are noted for their broad spectrum of biological activities, including antibacterial, antifungal, and antiviral effects. Certain thiadiazole compounds have been synthesized and evaluated for their antimicrobial efficacy, providing a foundation for developing new therapeutic agents (Serban et al., 2018). These findings underscore the versatility of thiadiazole scaffolds in drug discovery and design.

  • Pharmacological Activities : The thiadiazole core is central to various pharmacological activities, including anticancer, anti-inflammatory, and antidepressant properties. Research reviews have highlighted recent advancements in the medicinal chemistry of 1,3,4-thiadiazole based compounds, emphasizing their potential as candidates for therapeutic development (Matysiak, 2015).

Agrochemical Applications

  • Fungicidal Activities : 1,3,4-Thiadiazole derivatives have also been explored for their agrochemical potential, particularly as fungicides. Research on novel thiadiazole xylofuranose derivatives has shown potent fungicidal activities, surpassing some commercial fungicides. These findings support further exploration and development of thiadiazole-based compounds in agriculture (Zong et al., 2017).

Material Science

  • Optoelectronic Properties : Studies on thiadiazole derivatives, including their synthesis and structural characterization, contribute to our understanding of their optoelectronic properties. Such research facilitates the design of new materials for applications in nonlinear optics (NLO) and other advanced technological domains (Kerru et al., 2019).

Future Directions

While specific future directions for “4-(1-Chloroethyl)-1,2,3-thiadiazole” were not found, research into similar compounds like oxazole derivatives has shown a wide range of biological activities, suggesting potential for further study .

properties

IUPAC Name

4-(1-chloroethyl)thiadiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5ClN2S/c1-3(5)4-2-8-7-6-4/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWXDOEAAEUGFEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CSN=N1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5ClN2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(1-Chloroethyl)-1,2,3-thiadiazole

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